molecular formula C9H18N2O B1373186 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide CAS No. 1251394-34-9

1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide

Cat. No. B1373186
M. Wt: 170.25 g/mol
InChI Key: VOTLEMUHQYHGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and any distinctive characteristics .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. This can include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

1. Applications in Anticancer Research

Amino acid derivatives, including those similar to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds show promise in the design of new anticancer agents. For example, certain compounds exhibited significant cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

2. Role in Heterocyclic Synthesis

Compounds with structures similar to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide have been used in the synthesis of heterocyclic compounds. These compounds have been studied for their potential as antibiotics and against both Gram-positive and Gram-negative bacteria, illustrating their importance in drug development (Ahmed, 2007).

3. Synthesis of Propanediol and Aminopropanol Derivatives

Research has been conducted on the reaction of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, a compound related to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide, with phenoxymethyloxiranes. This led to the synthesis of new propanediol derivatives and aminopropanol derivatives, indicating potential applications in chemical synthesis (Aghekyan et al., 2015).

4. Exploration in Medicinal Chemistry

Structural investigations of compounds structurally related to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide have been conducted. These studies are crucial in understanding the geometry of molecules and their potential applications in medicinal chemistry (Belyakov et al., 2008).

5. Synthesis and Biological Evaluation of Carboxamide Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide, have been synthesized and evaluated for their cytotoxic activity. These studies contribute to the development of new therapeutic agents, particularly in oncology (Deady et al., 2003).

Safety And Hazards

The safety and hazards of a compound are determined through toxicological studies. This can include its toxicity, potential for causing irritation or sensitization, and any precautions that should be taken when handling it .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new compounds .

properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11(2)8(12)9(7-10)5-3-4-6-9/h3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTLEMUHQYHGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide
Reactant of Route 2
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide
Reactant of Route 6
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.